Phenoxazine-10-acetic acid
Description
Historical Trajectories and Evolution of Phenoxazine (B87303) Research
The journey of phenoxazine chemistry began in the late 19th century, with the first synthesis of the parent heterocycle, 10H-Phenoxazine, attributed to Bernthsen in 1887. rdd.edu.iqresearchgate.net Initially, the phenoxazine scaffold, a tricyclic system consisting of two benzene (B151609) rings fused to a central oxazine (B8389632) ring, garnered attention for its chromophoric properties. This led to the development of various phenoxazine-based dyes, such as Nile Blue and Gallocyanine, which were once used extensively for materials like silk. researchgate.netwikipedia.org However, due to issues with lightfastness, their use in textiles declined, though they have seen a revival for coloring more robust acrylic fibers. wikipedia.org
For many years following its discovery, a systematic investigation into the broader chemistry of phenoxazine remained limited. rdd.edu.iq The 20th century saw a gradual shift in focus from its role as a simple dye to its significance as a pharmacologically active structure. A pivotal moment in phenoxazine research was the discovery of the actinomycins, a class of potent antibiotics and anticancer agents isolated from Streptomyces bacteria, which feature a substituted phenoxazine-dicarboxylic acid core. researchgate.netnih.gov This discovery catalyzed a deeper exploration of the biological activities of phenoxazine derivatives, transitioning the field from material dyeing to medicinal chemistry.
Contemporary Significance of the Phenoxazine Heterocyclic Scaffold in Chemical Biology and Materials Science
In modern science, the phenoxazine scaffold is recognized as a "privileged structure" due to its versatile applications across multiple disciplines. nih.govresearchgate.net Its unique electronic properties, rigid and near-planar geometry, and capacity for chemical modification have made it a cornerstone for innovation in both chemical biology and materials science.
In Chemical Biology: The phenoxazine core is a key component in a wide array of biologically active molecules. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, antimalarial, and anti-inflammatory properties. researchgate.netnih.gov Beyond direct therapeutic use, the scaffold is integral to the design of advanced biological tools:
Fluorescent Probes: The inherent fluorescence of many phenoxazine derivatives makes them ideal for creating probes that can detect specific ions, such as copper (II), in living cells or for use in advanced imaging techniques like stimulated emission depletion (STED) nanoscopy.
G-Quadruplex Ligands: Researchers have designed phenoxazine-based molecules that can bind to and stabilize G-quadruplex DNA structures, which are considered promising targets for anticancer therapies.
Antioxidants: The phenoxazine nitrogen can donate a hydrogen atom, making the scaffold an excellent radical-trapping antioxidant, with potential applications in pathologies associated with oxidative stress. nih.gov
Nucleoside Analogs: Phenoxazine has been incorporated into nucleoside structures to create compounds with potent activity against a range of DNA and RNA viruses. chemicalbook.com
In Materials Science: The strong electron-donating nature of the phenoxazine nitrogen atom makes the scaffold highly valuable in the field of organic electronics and functional materials. nih.gov
Organic Light-Emitting Diodes (OLEDs): Phenoxazine derivatives are used as hole-transport materials, matrix materials, and emitters (particularly for blue light) in OLEDs, contributing to the efficiency and lifetime of next-generation displays.
Solar Cells: The scaffold functions as a potent electron-donor group in dye-sensitized solar cells (DSSCs), enhancing their performance. nih.govresearchgate.net
Photoredox Catalysts: Phenoxazine-based compounds can act as organic photoredox catalysts, using light to drive chemical reactions, such as in the controlled synthesis of polymers. nih.gov
Functional Polymers and Frameworks: The scaffold is used as a building block for conjugated polymers with semiconducting properties and for creating Covalent Organic Frameworks (COFs) that can act as sensors, for instance, detecting trace amounts of water in solvents.
Definition and Academic Relevance of Phenoxazine-10-acetic acid within Substituted Phenoxazine Systems
This compound is a specific derivative of the parent phenoxazine heterocycle. It is defined by the substitution of the hydrogen atom on the nitrogen at position 10 with an acetic acid moiety (-CH₂COOH).
| Property | Value |
| IUPAC Name | 2-(10H-Phenoxazin-10-yl)acetic acid |
| Molecular Formula | C₁₄H₁₁NO₃ |
| Molecular Weight | 241.24 g/mol |
| Data sourced from ChemicalBook amazonaws.com |
The academic relevance of this compound lies not in its use as a final product, but primarily as a versatile synthetic intermediate or building block . The introduction of the carboxylic acid group at the 10-position is a key strategic modification that imparts significant functionality. This group serves as a highly useful chemical "handle" for several reasons:
Coupling and Conjugation: The carboxylic acid can readily undergo condensation reactions to form amide bonds. This allows the electronically active phenoxazine core to be covalently linked to other molecules, including peptides, polymers, or other functional scaffolds, to create more complex systems.
Solubility Modification: The polar carboxylic acid group can alter the solubility profile of the otherwise largely nonpolar phenoxazine ring system, which can be crucial for processing or for biological applications.
Surface Anchoring: In materials science, carboxylic acid groups are commonly used to anchor organic molecules onto metal oxide surfaces. This makes this compound a potential candidate for use in devices like dye-sensitized solar cells, where the phenoxazine unit would act as the light-absorbing dye and the acid group would bind it to the semiconductor substrate (e.g., TiO₂).
The synthesis of related N-substituted phenoxazines, such as esters and amides, is well-documented, typically proceeding through the N-alkylation or N-acylation of the parent phenoxazine. The preparation of this compound would likely follow a similar pathway, for instance, by reacting phenoxazine with an acetic acid ester like ethyl bromoacetate, followed by hydrolysis of the ester to yield the final carboxylic acid.
Research Landscape and Scholarly Objectives Pertaining to this compound
The research landscape for this compound is primarily situated within the context of synthetic chemistry, where the main goal is to create new and complex functional molecules and materials. The scholarly objectives for a researcher synthesizing or using this specific compound are driven by the desire to incorporate the favorable electronic and photophysical properties of the phenoxazine scaffold into a larger system via the versatile carboxylic acid linker.
Key research objectives pertaining to the use of this compound would include:
Development of Novel Polymeric Materials: A primary objective would be to use this compound as a monomer or a precursor to a monomer. After converting the carboxylic acid to a polymerizable group (e.g., an acrylate (B77674) or a styrene (B11656) derivative), it could be incorporated into polymers. The goal would be to create materials with tailored optoelectronic properties, such as high charge mobility or specific light absorption/emission profiles, for applications in organic electronics.
Creation of Bioconjugates and Probes: Researchers may aim to synthesize new bioprobes by coupling this compound to biomolecules like proteins or peptides. The objective would be to use the phenoxazine unit as a fluorescent reporter to study biological processes or to develop targeted therapeutic agents where the phenoxazine scaffold contributes a specific pharmacological effect.
Synthesis of Advanced Dyes for Solar Cells: A research goal could be to use this compound as the foundational piece for a new class of dyes for DSSCs. The objective would be to further modify the phenoxazine ring to tune its absorption spectrum and then use the intact acetic acid group to anchor the final dye molecule onto a semiconductor electrode, aiming to improve solar energy conversion efficiency.
In essence, the scholarly pursuit involving this compound is focused on leveraging it as a molecular bridge, connecting the desirable attributes of the phenoxazine world to other functional domains to generate novel, high-performance molecules and materials.
Structure
3D Structure
Properties
IUPAC Name |
2-phenoxazin-10-ylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-14(17)9-15-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)15/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBDTIKGNUBBEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for Phenoxazine 10 Acetic Acid
Core Synthetic Approaches to Phenoxazine-10-acetic acid
The construction of the this compound core primarily involves the N-alkylation of the phenoxazine (B87303) ring system. This is typically achieved through the reaction of phenoxazine with a haloacetic acid derivative.
Precursor Chemistry and Intermediate Compound Generation
A common and effective route to this compound involves the use of phenoxazine as the starting material. The synthesis proceeds through the formation of an ester intermediate, ethyl (10H-phenoxazin-10-yl)acetate, which is subsequently hydrolyzed to the desired carboxylic acid.
The initial step is the N-alkylation of phenoxazine with ethyl chloroacetate. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The base facilitates the deprotonation of the secondary amine of the phenoxazine ring, generating a more nucleophilic species that readily attacks the electrophilic carbon of ethyl chloroacetate. The resulting intermediate is ethyl (10H-phenoxazin-10-yl)acetate. This ester can then be hydrolyzed under either acidic or basic conditions to yield this compound.
Another key precursor that can be utilized for the synthesis of derivatives is 10-acetylphenoxazine . This compound can be prepared by the acylation of phenoxazine. While not a direct precursor to the acetic acid derivative itself, it serves as a valuable starting point for the synthesis of related structures, such as chalcones, which can be further cyclized to form pyrazoline-phenoxazine hybrids. uobaghdad.edu.iq
Furthermore, 10-aminophenoxazine represents another important intermediate. It can be synthesized from phenoxazine by nitrosation followed by reduction. uobaghdad.edu.iqrdd.edu.iq Specifically, phenoxazine is reacted with sodium nitrite to form 10-nitrosyl phenoxazine, which is then reduced using a reducing agent like zinc in acetic acid to yield 10-aminophenoxazine. uobaghdad.edu.iqrdd.edu.iq This amino-functionalized phenoxazine can then be further modified, for instance, through condensation reactions with various acid chlorides to produce a range of 10-amido phenoxazine derivatives. uobaghdad.edu.iqrdd.edu.iq
A generalized synthetic scheme is presented below:
| Precursor/Intermediate | Synthetic Utility |
| Phenoxazine | Starting material for N-alkylation. |
| Ethyl (10H-phenoxazin-10-yl)acetate | Key intermediate, hydrolyzed to the final acid. |
| 10-Acetylphenoxazine | Precursor for chalcone and pyrazoline derivatives. uobaghdad.edu.iq |
| 10-Aminophenoxazine | Precursor for 10-amido phenoxazine derivatives. uobaghdad.edu.iqrdd.edu.iq |
Reaction Kinetics, Thermodynamics, and Yield Optimization in Acid Synthesis
Detailed studies on the reaction kinetics and thermodynamics of the N-alkylation of phenoxazine with haloacetic acid derivatives are not extensively reported in the available literature. However, general principles of nucleophilic substitution reactions suggest that the rate of the reaction would be dependent on the concentration of both phenoxazine and the alkylating agent, the nature of the leaving group on the haloacetic acid derivative (e.g., Br > Cl), the strength of the base used, and the reaction temperature.
Thermodynamically, the formation of the N-C bond is generally a favorable process. Optimization of the reaction yield would involve manipulating reaction conditions such as temperature, reaction time, and the stoichiometry of the reactants and base. The choice of solvent is also critical, with polar aprotic solvents often favoring SN2 reactions. Purification of the final product, typically through recrystallization, is essential to remove any unreacted starting materials or by-products.
Strategic Functionalization and Structural Modification of this compound
The presence of both a secondary amine within the phenoxazine core (at position 10) and a carboxylic acid moiety provides two key sites for strategic functionalization, allowing for the synthesis of a wide array of derivatives.
N-Substitution Reactions at Position 10 (e.g., amidation, pyrazoline incorporation)
While this compound itself has a substituent at the 10-position, the synthesis of other N-substituted derivatives from precursors like 10-aminophenoxazine and 10-acetylphenoxazine is a common strategy.
Amidation: As previously mentioned, 10-aminophenoxazine can be readily acylated with various acid chlorides to form stable amide derivatives. uobaghdad.edu.iqrdd.edu.iq This approach allows for the introduction of a wide range of functional groups onto the phenoxazine scaffold.
Pyrazoline Incorporation: A notable derivatization strategy involves the synthesis of pyrazoline-containing phenoxazine compounds. One route begins with 10-acetylphenoxazine, which can undergo a Claisen-Schmidt condensation with various aromatic aldehydes to form chalcone intermediates. These chalcones can then be cyclized with hydrazine hydrate in the presence of acetic acid to yield 10-(pyrazolin-3-yl)phenoxazine derivatives. uobaghdad.edu.iq
Alternatively, ethyl (10H-phenoxazin-10-yl)acetate can be converted to 10-(10H-phenoxazin-10-yl)acetohydrazide by reaction with hydrazine hydrate. researchgate.net This hydrazide is a key building block for the synthesis of various heterocyclic systems, including pyrazolines.
Derivatization of the Carboxylic Acid Moiety (e.g., esterification, amide formation)
The carboxylic acid group of this compound is a prime target for derivatization, enabling the linkage of the phenoxazine core to other molecules or the modulation of its physicochemical properties.
Esterification: Standard esterification procedures can be applied to convert this compound into its corresponding esters. This can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst, or by using coupling agents.
Amide Formation: The carboxylic acid can be activated and coupled with a wide range of primary and secondary amines to form amide derivatives. Common coupling agents used for this purpose include carbodiimides (like EDC) in the presence of additives such as HOBt, or other peptide coupling reagents. This method is particularly useful for attaching the phenoxazine moiety to amino acids, peptides, or other amine-containing biomolecules.
Design and Synthesis of Novel this compound Analogues and Conjugates
The synthetic versatility of this compound and its precursors allows for the rational design and synthesis of novel analogues and conjugates with specific biological or material properties. By carefully selecting the building blocks for derivatization, researchers can fine-tune the electronic, steric, and pharmacokinetic properties of the resulting molecules.
For example, the synthesis of phenoxazine-based analogues of biologically active compounds is an active area of research. nih.gov The conjugation of this compound to peptides or other targeting ligands can be employed to direct the phenoxazine core to specific biological targets.
Stereoselective and Regioselective Synthesis Techniques for this compound Derivatives
The development of synthetic methodologies to control the stereochemistry and regiochemistry of this compound derivatives is crucial for establishing structure-activity relationships and for the development of compounds with specific biological targets. While direct stereoselective and regioselective syntheses of this compound are not extensively documented, strategies involving the resolution of racemic mixtures and the regiocontrolled synthesis of the phenoxazine core, followed by N-alkylation, are established approaches.
Stereoselective Synthesis Approaches
The introduction of a chiral center in this compound derivatives, particularly within the acetic acid side chain, can lead to enantiomers with distinct biological activities. The primary method reported for obtaining enantiomerically pure phenoxazine derivatives is through the resolution of racemic mixtures.
A notable example, while not this compound itself, is the synthesis of (2S)-2-ethoxy-3-[4-[2-(10H-phenoxazin-10-yl)ethoxy]phenyl] propanoic acid, known as Ragaglitazar. This compound was initially synthesized as a racemic mixture. The separation of the enantiomers was achieved through classical resolution using a chiral resolving agent, (S)-(+)-2-phenyl glycinol. This process involves the formation of diastereomeric salts, which can be separated by fractional crystallization, followed by hydrolysis to yield the desired enantiomer nih.gov. This method highlights a viable, albeit indirect, pathway to obtaining stereochemically pure derivatives.
Table 1: Resolution of a Racemic Phenoxazine Derivative
| Racemic Compound | Resolving Agent | Resulting Enantiomer |
|---|
This table illustrates the resolution process for a phenoxazine derivative analogous to this compound, demonstrating a key strategy for achieving stereoselectivity.
Regioselective Synthesis Strategies
Regioselective synthesis of this compound derivatives focuses on controlling the position of substituents on the aromatic rings of the phenoxazine core. This is typically achieved by constructing the heterocyclic system from appropriately substituted precursors. The subsequent introduction of the acetic acid moiety at the N-10 position is a non-regioselective step as there is only one nitrogen atom available for substitution in the central ring.
One effective strategy for regiocontrolled synthesis involves the reaction of substituted 2-aminophenols with precursors that will form the second aromatic ring with a defined substitution pattern. For instance, the reaction of 2-aminophenol with 3,4-dihaloarenes containing electron-withdrawing groups can proceed with regioselectivity nih.gov.
A more specific example is the synthesis of 2,3-dinitrophenoxazines. This is achieved by reacting 2-aminophenol or its N-methylated analog with 4,5-difluoro-1,2-dinitrobenzene in the presence of a base like sodium carbonate. In this reaction, the positions of the nitro groups on the resulting phenoxazine ring are determined by the structure of the dinitrobenzene starting material nih.govacs.org. The resulting substituted phenoxazine can then be N-alkylated with an appropriate haloacetic acid ester, followed by hydrolysis, to yield the target this compound derivative with a specific substitution pattern.
Table 2: Examples of Regioselective Synthesis of Substituted Phenoxazine Cores
| 2-Aminophenol Derivative | Arene Precursor | Resulting Phenoxazine Substitution Pattern |
|---|---|---|
| 2-Hydroxyaniline | 4,5-Difluoro-1,2-dinitrobenzene | 2,3-Dinitro |
This table provides examples of how the choice of starting materials dictates the regiochemical outcome in the synthesis of the phenoxazine core, which is a key step in the synthesis of regioselectively substituted this compound derivatives.
Furthermore, the synthesis of C-4 substituted phenoxazine-bearing hydroxamic acids illustrates a multi-step process where the phenoxazine ring is constructed with a substituent at a predetermined position. This involves the coupling of appropriately substituted precursors to form a diaryl ether, followed by cyclization to yield the desired substituted phenoxazine nih.gov. This regiochemically defined phenoxazine can then be derivatized at the N-10 position.
Molecular and Electronic Structure Elucidation of Phenoxazine 10 Acetic Acid and Its Analogues
Advanced Spectroscopic Characterization for Structural Confirmation
A multi-faceted spectroscopic approach is essential for the unambiguous structural confirmation of Phenoxazine-10-acetic acid. By combining data from various techniques, a detailed picture of its conformational, vibrational, and electronic properties can be assembled.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing invaluable information about molecular structure and conformation. For this compound, both ¹H and ¹³C NMR spectra are instrumental in its characterization.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenoxazine (B87303) core and the methylene (B1212753) protons of the acetic acid side chain. The aromatic region would likely show a complex multiplet pattern due to the coupling between adjacent protons on the benzene (B151609) rings. The chemical shifts of these aromatic protons are influenced by the electron-donating nitrogen and oxygen atoms within the central ring, as well as the N-substituent. The methylene protons of the acetic acid group would appear as a singlet, with its chemical shift influenced by the adjacent nitrogen atom and the carboxylic acid group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum of N-acetylphenoxazine, a closely related analogue, shows characteristic chemical shifts that can be used to infer the shifts for this compound. researchgate.net The carbon atoms of the phenoxazine ring will have distinct chemical shifts, with those closest to the heteroatoms experiencing the most significant shielding or deshielding effects. The methylene carbon of the acetic acid side chain and the carbonyl carbon of the carboxylic acid group will also have characteristic resonances.
Conformational Analysis: The phenoxazine ring system is not planar and can adopt a folded or "butterfly" conformation. rsc.org The degree of this folding and the orientation of the N-substituent can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space interactions between protons. The coupling constants (J-values) between adjacent aromatic protons, which can be extracted from high-resolution ¹H NMR spectra, can also provide insights into the dihedral angles and thus the conformation of the phenoxazine ring.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Protons | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic Protons | 6.5 - 8.0 |
| Methylene Protons (-CH₂-) | 4.0 - 5.0 |
| Carboxylic Acid Proton (-COOH) | 10.0 - 13.0 |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic Carbons | 110 - 150 |
| Methylene Carbon (-CH₂-) | 45 - 55 |
| Carbonyl Carbon (-COOH) | 170 - 180 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a unique "fingerprint" of a molecule based on its characteristic vibrational modes. These techniques are complementary and offer a wealth of information for structural elucidation.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by characteristic absorption bands corresponding to the various functional groups present. Key expected vibrations include:
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, often overlapping with C-H stretching vibrations.
C-H Stretch: Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group will appear between 2850 and 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band around 1700-1760 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.
C=C Stretch: Aromatic ring stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.
C-N and C-O Stretch: Vibrations associated with the C-N and C-O bonds within the phenoxazine ring are expected in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the symmetric vibrations of the aromatic rings are expected to be particularly strong in the Raman spectrum. The C=C stretching vibrations of the phenoxazine core and the symmetric stretching of the C-N and C-O bonds will likely produce prominent Raman signals. The study of benzoxazine (B1645224) monomers, which share the oxazine (B8389632) ring structure, has shown that a mixture of the O-C2 stretching of the oxazine ring and phenolic ring vibrational modes can be observed. conicet.gov.arepa.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| -COOH | O-H Stretch | 2500-3300 (broad) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Aliphatic -CH₂- | C-H Stretch | 2850-3000 |
| -COOH | C=O Stretch | 1700-1760 |
| Aromatic C=C | C=C Stretch | 1450-1600 |
| Phenoxazine Ring | C-N/C-O Stretch | < 1500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum is primarily determined by the extensive π-conjugated system of the phenoxazine core.
The UV-Vis spectrum of the parent phenoxazine shows absorption maxima that can be used as a reference. researchgate.netnist.gov The introduction of the acetic acid group at the N-10 position is expected to cause a slight shift in the absorption bands (a chromophoric shift) due to its electronic influence on the nitrogen atom. The spectrum is anticipated to exhibit multiple absorption bands corresponding to π → π* transitions within the aromatic system. The solvent used for analysis can also influence the position of the absorption maxima (solvatochromism), providing further insights into the nature of the electronic transitions. biointerfaceresearch.comekb.eg
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Expected Wavelength Range (nm) |
|---|---|
| π → π* | 200 - 400 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern.
For this compound, electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion (M⁺˙) corresponding to its molecular weight of 241.24 g/mol . chemicalbook.com The fragmentation of N10-substituted phenoxazines has been studied, and it is known that the phenoxazine ring system is relatively stable. nih.gov Therefore, the primary fragmentation is expected to occur at the N-10 side chain. Common fragmentation pathways would likely involve:
Loss of the carboxylic acid group: Cleavage of the bond between the methylene group and the carboxylic acid group, resulting in a fragment with the loss of COOH (45 Da).
Cleavage of the entire side chain: Fragmentation leading to the formation of the stable phenoxazine radical cation.
The analysis of these fragmentation patterns provides definitive evidence for the presence of the acetic acid substituent at the N-10 position of the phenoxazine core.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | m/z (mass-to-charge ratio) |
|---|---|
| [M]⁺˙ (Molecular Ion) | 241 |
| [M - COOH]⁺ | 196 |
| [Phenoxazine]⁺˙ | 183 |
Electrochemical Properties and Redox Mechanisms
The electrochemical behavior of phenoxazine derivatives is a key aspect of their chemistry, underpinning their utility in various applications such as redox indicators and materials for energy storage.
Cyclic Voltammetry and Chronoamperometry for Redox Potential Determination
Cyclic voltammetry (CV) is a potentiodynamic electrochemical measurement technique used to study the redox properties of a substance in solution. By scanning the potential of a working electrode and measuring the resulting current, information about the oxidation and reduction potentials of the analyte can be obtained.
For this compound, cyclic voltammetry is expected to reveal the reversible or quasi-reversible oxidation of the phenoxazine core. ias.ac.in The nitrogen atom in the central ring is electron-rich and can be oxidized to form a radical cation and subsequently a dication at higher potentials. Studies on N-substituted phenoxazines have shown that the formal redox potential typically falls in the range of 0.39 to 0.45 V versus a saturated calomel (B162337) electrode (SCE). researchgate.net The exact redox potential of this compound will be influenced by the electronic nature of the acetic acid substituent.
Chronoamperometry, a technique where the potential of the working electrode is stepped and the resulting current is monitored as a function of time, can be used to study the kinetics of the electron transfer processes and to determine the diffusion coefficient of the electroactive species.
Table 6: Expected Electrochemical Data for this compound
| Parameter | Expected Value |
|---|---|
| First Oxidation Potential (Epa1) | +0.4 to +0.6 V (vs. SCE) |
| First Reduction Potential (Epc1) | +0.3 to +0.5 V (vs. SCE) |
| Redox Couple (E½) | ~ +0.35 to +0.55 V (vs. SCE) |
Mechanism of Oxidation and Reduction Processes, including Radical Formation
The electrochemical behavior of phenoxazine derivatives, including N-substituted analogues like this compound, is characterized by quasi-reversible oxidation and reduction processes. The core mechanism involves the transfer of electrons to and from the phenoxazine nucleus, leading to the formation of distinct chemical species.
The electrochemical oxidation of N-substituted phenoxazines on a gold electrode has been shown to be a quasi-reversible process that is diffusion-controlled. researchgate.net This oxidation generates stable radical cations, which are key intermediates in the redox chemistry of these compounds. researchgate.net Spectroelectrochemical studies have identified that these radical cations exhibit characteristic absorbance peaks at wavelengths such as 385, 410, and 530 nm. researchgate.net The formation of these radical species has been confirmed using techniques like electron paramagnetic resonance (EPR) spectroscopy, which detected strong radical signals with hyperfine coupling interactions after controlled charging of a phenoxazine derivative solution. acs.org
In some contexts, phenoxazine derivatives can undergo a reversible two-electron reduction process. acs.org However, the specific mechanism can be influenced by the surrounding medium. For instance, one study demonstrated that a water-soluble phenoxazine compound undergoes a two-electron reduction in the presence of KOH, but a one-electron reduction to form a stable radical species in a KCl solution. acs.org The stability and reactivity of these radical cations are central to their application in fields like organocatalyzed atom transfer radical polymerization (O-ATRP), where they can act as deactivators to control the polymerization process. umons.ac.be The oxidation process itself is a single electron transfer mechanism between the phenoxazine molecule and an oxidizing agent or electrode surface. umons.ac.be
The inherent stability of the phenoxazine core to one-electron oxidation is a crucial feature. acs.org Despite being highly reactive in other contexts, such as trapping peroxyl radicals, phenoxazines are comparatively stable to one-electron oxidation when compared to related compounds like diphenylamines and phenothiazines. acs.org This balance between reactivity and stability is attributed to the electronic role of the bridging oxygen atom in the phenoxazine structure. acs.org
Influence of Substituents on Electrochemical Behavior
The electrochemical properties of the phenoxazine nucleus are highly tunable and sensitive to the nature of the substituents attached to the aromatic rings and the nitrogen atom. These substituents can significantly alter the redox potential, which is a measure of how easily the molecule is oxidized or reduced.
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the phenoxazine core directly impacts its oxidation potential. figshare.com
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or diphenylamino groups make the phenoxazine molecule easier to oxidize, resulting in lower oxidation potential (E¹/²) values. figshare.comsemanticscholar.org These groups donate electron density to the core, which stabilizes the formation of the radical cation (²PC•⁺) generated during oxidation. figshare.com For example, phenoxazines with methoxy substituents exhibit E¹/² values around 0.50 to 0.60 V vs SCE, which is lower than unsubstituted analogues. figshare.com
Electron-Withdrawing Groups (EWGs): Conversely, EWGs such as nitro (-NO₂) or cyano (-CN) groups shift electron density away from the phenoxazine core. figshare.comsemanticscholar.org This makes the molecule more difficult to oxidize, leading to higher oxidation potentials. figshare.com
The substituent on the nitrogen atom (at the 10-position) also plays a critical role. Studies on N-substituted phenoxazines for nonaqueous redox flow batteries have shown that changing the N-substituent from simple alkyl groups like methyl or isopropyl to a cyclopropenium group can increase the redox potential by as much as 450 mV. consensus.appacs.org For a series of N-substituted phenoxazines bearing a -CH₂CH₂X group (where X was COOH, OH, etc.), the formal redox potential was found to be in the range of 0.39 to 0.45 V vs. SCE, indicating that the nature of the X group has a more subtle but still measurable effect on the electrochemical properties. researchgate.net
The following table summarizes the effect of different substituents on the oxidation potential of the phenoxazine core based on reported findings.
| Substituent Type | Position on Core | Example Substituent(s) | Effect on Oxidation | Resulting Oxidation Potential (E¹/²) | Reference(s) |
| Electron-Donating | 3, 7 | Methoxy (-OCH₃) | Easier to oxidize | Lower (e.g., ~0.50-0.60 V vs SCE) | figshare.com |
| Electron-Donating | 3, 7 | Amino (-NH₂) | Easier to oxidize | Lower | semanticscholar.org |
| Electron-Withdrawing | 3, 7 | Cyano (-CN), Nitro (-NO₂) | Harder to oxidize | Higher | acs.orgfigshare.com |
| Alkyl | 10 (N-position) | Methyl, Isopropyl | Baseline for comparison | ~0.25 V vs Fc/Fc⁺ | consensus.appacs.org |
| Cyclopropenium | 10 (N-position) | Diaminocyclopropenium (DAC) | Harder to oxidize | Higher (e.g., 0.70 V vs Fc/Fc⁺) | consensus.appacs.org |
| Carboxylic Acid | 10 (N-position, via ethyl) | -CH₂CH₂COOH | Varies within a small range | 0.39 to 0.45 V vs. SCE | researchgate.net |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Photophysical Properties
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools used to investigate the electronic structure and properties of phenoxazine derivatives. These calculations provide deep insights into the arrangement of electrons, the energies of frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecule's interaction with light.
DFT calculations have been successfully used to predict the redox potentials of phenazine (B1670421) derivatives, a class of compounds structurally related to phenoxazines, demonstrating the utility of this approach in understanding electrochemical behavior. mdpi.comnih.gov For phenoxazines, DFT studies have elucidated how core modifications influence electronic properties. For instance, the installation of aryl substituents on the phenoxazine core can stabilize the π* orbitals, leading to a lower-lying LUMO. figshare.com This stabilization reduces the HOMO-LUMO energy gap and causes a red-shift in the maximum absorption wavelength (λmax,abs), enabling the molecule to absorb visible light. figshare.com
The HOMO and LUMO are critical in determining a molecule's electronic behavior. The HOMO level, which can be estimated experimentally from cyclic voltammetry, corresponds to the molecule's ability to donate an electron. researchgate.net Phenoxazine-based oligomers have been found to possess high-lying HOMO levels (around -4.7 eV), indicating they are good electron donors. researchgate.net TD-DFT calculations have been instrumental in modeling the photoexcitation processes of N-aryl and core-modified phenoxazines, guiding the design of organic photoredox catalysts with tailored absorption profiles in the visible spectrum. nih.gov These computational models can predict how different substituents will alter triplet energies and redox potentials in both the ground and excited states. nih.gov
The table below presents representative data on how substituents affect the calculated frontier orbital energies of phenoxazine analogues.
| Compound/Substituent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Key Finding | Reference(s) |
| N-Aryl Phenoxazine | N/A | N/A | N/A | N-naphthyl groups lead to spatially separated SOMOs in the triplet state, characteristic of charge transfer. | nih.gov |
| Core-Modified (Biphenyl) | Higher | Lower (-1.74 eV) | Reduced | Biphenyl groups stabilize the LUMO, red-shifting absorption to the visible range. | figshare.com |
| Generic Oligomer | ~ -4.7 eV | N/A | N/A | Phenoxazine units lead to high-lying HOMO levels, making them good hole-transporting materials. | researchgate.net |
Molecular Dynamics and Conformation Analysis (e.g., non-planarity, folding of the phenoxazine nucleus)
The three-dimensional structure of the phenoxazine nucleus is not perfectly flat. It typically adopts a folded or "butterfly" conformation along the N•••O axis. The degree of this non-planarity, often quantified by the dihedral angle between the two outer benzene rings, is a key structural feature influenced by the substituents on the ring system.
X-ray crystallography studies on various phenoxazine derivatives reveal this inherent puckering. For example, in one study, the fused-ring system of a dinitrophenoxazine derivative was found to be slightly puckered with a dihedral angle of 3.027° between the two outer rings. semanticscholar.org A related N-methylated derivative showed significantly more puckering, with a dihedral angle of 10.461°. semanticscholar.orgnih.gov The central six-membered heterocyclic ring is often described as having a shallow boat or distorted boat conformation. acs.orgsemanticscholar.orgnih.gov In this conformation, the nitrogen and oxygen atoms are displaced from the mean plane formed by the four central carbon atoms. acs.orgsemanticscholar.orgnih.gov For instance, in one derivative, the N1 and O1 atoms were displaced by -0.161 Å and -0.147 Å, respectively. semanticscholar.orgnih.gov
In contrast, the parent phenoxazine molecule without bulky substituents has been described in computational and experimental studies as having an average planar conformation within its crystal structure. acs.orgumons.ac.be However, molecular dynamics (MD) simulations and DFT calculations on an isolated phenoxazine molecule do show a bent conformation, indicating the inherent flexibility of the core. researchgate.net The degree of folding can be significant, especially when compared to the analogous sulfur-containing phenothiazine, which is substantially more puckered with dihedral angles often exceeding 20°. semanticscholar.orgnih.gov The conformation is a result of a balance between the steric repulsion of substituents and the electronic stabilization gained from delocalization across the ring system.
Prediction of Reactivity and Stability via Quantum Chemical Descriptors
Quantum chemical descriptors derived from computational methods like DFT are used to predict the reactivity and stability of molecules such as this compound. Key descriptors include Bond Dissociation Enthalpy (BDE), Ionization Energy (IE), and Proton Affinity (PA), which are crucial for understanding mechanisms like antioxidant activity.
The N–H Bond Dissociation Enthalpy (BDE) is a primary indicator of the ability of a phenoxazine to act as a radical-trapping antioxidant via a hydrogen-atom transfer (HAT) mechanism. A lower BDE value suggests that the N-H bond is weaker and the hydrogen atom can be more easily donated to a free radical. semanticscholar.org DFT calculations (using the M05-2X functional) have shown that substituents significantly modulate the N-H BDE. Electron-donating groups like -NH₂ and -OCH₃ tend to decrease the BDE, enhancing antioxidant activity, while electron-withdrawing groups like -NO₂ increase it. semanticscholar.org
Ionization Energy (IE) and Proton Affinity (PA) are relevant for other antioxidant mechanisms, such as single-electron transfer followed by proton transfer (SETPT). semanticscholar.org The IE relates to the ease of removing an electron to form a radical cation, a key step in the oxidation process. Phenoxazines generally exhibit a remarkable balance, possessing high reactivity in HAT processes (low BDE) while maintaining comparative stability against one-electron oxidation (moderately high IE). acs.org This unique stability is computationally attributed to the dual electronic nature of the bridging oxygen atom, which acts as a π-electron donor to stabilize the resulting aminyl radical but also as a σ-electron acceptor that destabilizes the radical cation. acs.org
Crystal Structure Prediction and Intermolecular Interactions
Understanding the solid-state packing of phenoxazine derivatives is essential for applications in materials science. This is achieved through experimental techniques like single-crystal X-ray diffraction and theoretical approaches such as crystal structure prediction (CSP).
The crystal structure of the parent phenoxazine molecule has been solved, revealing that it crystallizes in the monoclinic space group P2₁/c. acs.orgumons.ac.be The molecules arrange themselves in a classical herringbone packing motif, which is common for rod-like aromatic molecules. acs.orgumons.ac.befigshare.com A notable feature of the phenoxazine crystal is the presence of severe substitutional disorder, where the oxygen and nitrogen atoms occupy two opposite positions within the molecule with a 50:50 probability. acs.orgumons.ac.befigshare.com Theoretical CSP studies, using DFT, have confirmed that this disordered arrangement is energetically favorable. acs.orgumons.ac.befigshare.com
Investigation of Biological and Pharmacological Activities of Phenoxazine 10 Acetic Acid Derivatives
Preclinical Biological Activity Studies in Cellular and In Vitro Systems
Phenoxazine-10-acetic acid derivatives and related compounds have demonstrated a broad spectrum of antimicrobial activity in preclinical studies.
Antibacterial Activity: Various N10-substituted phenoxazines exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, 10-[6'-[N-Diethylamino]hexyl]-2-chlorophenoxazine (10D) showed good activity against strains like Staphylococcus aureus, Shigella flexneri, Vibrio cholerae, Proteus vulgaris, and Klebsiella sp. at a concentration of 0.5 mg/ml. researchgate.net Other derivatives have shown efficacy against Bacillus sp. and Salmonella sp.. researchgate.net Additionally, certain phenoxazines produced by reactions with hemoglobin, such as Phx-1, Phx-2, and Phx-3, have been shown to prevent the proliferation of non-tuberculosis mycobacteria, including Mycobacterium scrofulaceum, Mycobacterium kansasii, Mycobacterium marinum, and Mycobacterium intracellulare. nih.gov
| Compound | Bacterial Strain | Observed Activity |
|---|---|---|
| 10-[6'-[N-Diethylamino]hexyl]-2-chlorophenoxazine (10D) | Staphylococcus aureus | Good activity at 0.5 mg/ml |
| 10-[6'-[N-Diethylamino]hexyl]-2-chlorophenoxazine (10D) | Shigella flexneri | Good activity at 0.5 mg/ml |
| 10-[6'-[N-Diethylamino]hexyl]-2-chlorophenoxazine (10D) | Streptococcus pneumoniae | Activity observed at ≥2.0 mg/ml |
| Phx-1, Phx-2, Phx-3 | Mycobacterium scrofulaceum | Inhibited proliferation |
| Phx-1, Phx-2, Phx-3 | Mycobacterium kansasii | Inhibited proliferation |
| Phx-1, Phx-2, Phx-3 | Mycobacterium tuberculosis | No inhibition observed |
Antifungal Activity: The phenoxazine scaffold is also effective against fungal pathogens. Derivatives have been evaluated against species like Candida albicans and Aspergillus niger, showing varying degrees of antifungal activity. ekb.eg Phenazine-1-carboxylic acid, a related compound, clearly inhibited the mycelial growth of Botrytis cinerea, with 50% and 80% effective doses (ED50 and ED80) of 3.12 and 12.5 μg/mL, respectively. frontiersin.org
Antiviral Activity: Phenoxazine-based nucleoside derivatives have been synthesized and tested against a diverse panel of viruses. nih.govnih.gov These compounds were effective against both enveloped DNA viruses, such as varicella-zoster virus (VZV) and human cytomegalovirus (HCMV), and RNA viruses, including tick-borne encephalitis virus (TBEV) and enteroviruses. nih.gov One compound, 3-(2'-Deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxophenoxazine, was a particularly potent inhibitor of VZV replication, with an EC50 of 0.06 μM against wild-type strains. nih.gov Some derivatives also showed promising activity against SARS-CoV-2, inhibiting its reproduction with EC50 values in the low micromolar range. nih.gov
Anticancer Potential: Selective Cytotoxicity against Cancer Cell Lines, Tumor Specificity, and Antiproliferative Effects (e.g., glioma, HeLa, MCF-7, colorectal, breast cancer)
Phenoxazine derivatives have demonstrated significant potential as anticancer agents, exhibiting selective cytotoxicity against various cancer cell lines while showing lesser effects on non-neoplastic cells. Research has particularly highlighted the efficacy of benzo[a]phenoxazine derivatives, which are structurally related to the phenoxazine core.
Studies have shown that certain novel benzo[a]phenoxazine derivatives are selectively potent against colorectal (RKO) and breast cancer (MCF-7) cell lines. nih.govresearchgate.netnih.gov These compounds have been observed to reduce cell proliferation, survival, and migration in these cancer models. nih.govnih.gov The mechanism of action for some of these derivatives involves their accumulation in lysosomes, leading to lysosomal membrane permeabilization (LMP). nih.govnih.gov This disruption of lysosomal function is accompanied by an increase in intracellular pH and the accumulation of reactive oxygen species (ROS), ultimately inducing cell death. nih.govnih.gov This targeted effect on lysosomes in cancer cells makes them promising candidates as LMP inducers for cancer therapy. nih.govnih.gov
The antiproliferative effects of phenoxazine derivatives are not limited to lysosomal dysfunction. Other studies have shown that these compounds can shut down the Akt/mTOR/p70S6K/S6 kinase pathway, a critical signaling cascade for cell survival and proliferation, thereby inducing apoptosis in rhabdomyosarcoma cells. researchgate.net The effectiveness of these derivatives was found to be influenced by their structural properties; for instance, a chlorine atom at the C-2 position of the phenoxazine ring demonstrated higher potency. researchgate.net
Furthermore, quantitative structure-activity relationship (QSAR) studies have been conducted to correlate the physicochemical properties of phenoxazine derivatives with their cytotoxic activity against various human cancer cell lines, including oral squamous cell carcinoma (HSC-2, HSC-4), promyelocytic leukemia (HL-60), and others. nih.gov These analyses revealed that parameters such as lipophilicity (log-P) and absolute electron negativity (χ) were significantly correlated with the cytotoxic activity, although the specific parameters varied depending on the target cell line. nih.gov For example, cytotoxicity reached its maximum at a log-P value of 5.9 in one study. nih.gov This indicates that the anticancer potential of these compounds can be rationally optimized by modifying their chemical structure.
| Compound Class | Cancer Cell Lines | Observed Effects | Potential Mechanism of Action |
|---|---|---|---|
| Benzo[a]phenoxazine derivatives | RKO (Colorectal), MCF-7 (Breast) | Reduced cell proliferation, survival, and migration. nih.govnih.gov | Accumulation in lysosomes, leading to Lysosomal Membrane Permeabilization (LMP) and increased ROS. nih.govnih.gov |
| Hydrophobic phenoxazines | Rhabdomyosarcoma | Induction of apoptosis. researchgate.net | Inhibition of the Akt/mTOR/p70S6K/S6 kinase pathway. researchgate.net |
| N-benzoylated phenoxazines | Multiple cancer cell lines | Inhibition of tubulin polymerization. nih.gov | Disruption of microtubule dynamics. nih.gov |
| General phenoxazine derivatives | HSC-2, HSC-4 (Oral Squamous Carcinoma), HL-60 (Leukemia) | Cytotoxicity. nih.gov | Correlated with physicochemical properties like lipophilicity (log-P) and electron negativity (χ). nih.gov |
Anti-inflammatory and Immunomodulatory Mechanisms
Derivatives of phenoxazine and related phenoxy acetic acid compounds have emerged as promising anti-inflammatory agents, primarily through the selective inhibition of cyclooxygenase-2 (COX-2). mdpi.comnih.govnih.gov The COX-2 enzyme is a key mediator in the inflammatory pathway, responsible for the production of pro-inflammatory prostaglandins. mdpi.com Selective inhibition of COX-2 is a desirable therapeutic strategy as it can mitigate inflammation with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme. mdpi.comnih.gov
Benzo[a]phenoxazine derivatives, in particular, have demonstrated a marked ability to reduce COX-2 activity, suggesting their potential in managing inflammatory conditions. mdpi.com Molecular modeling studies of related phenoxy acetic acid derivatives have elucidated the interactions at the COX-2 active site that contribute to their inhibitory effects. nih.gov
Beyond COX inhibition, the immunomodulatory effects of related acetic acid derivatives have also been investigated. In studies using lipopolysaccharide (LPS) to induce systemic inflammation, certain compounds have been shown to significantly decrease serum levels of the pro-inflammatory cytokine TNF-α. mdpi.com Concurrently, these compounds can increase the levels of the anti-inflammatory cytokine TGF-β1, while having no significant effect on another anti-inflammatory cytokine, IL-10. mdpi.com This selective modulation of cytokine profiles points towards a sophisticated immunomodulatory mechanism that not only suppresses pro-inflammatory signals but may also promote inflammation resolution and tissue repair. mdpi.com The analgesic properties of these compounds are also linked to their anti-inflammatory action, as the reduction of inflammation often leads to pain relief. This effect is thought to be mediated by inhibiting the release of endogenous mediators that stimulate pain receptors. core.ac.uk
Antimalarial and Antidiabetic Activity Mechanisms
The versatile phenoxazine scaffold has also been explored for its potential in treating infectious and metabolic diseases.
Antimalarial Activity: Several phenoxazine derivatives have shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Specifically, benzo[a]phenoxazine derivatives incorporating a 4-aminopyridine (B3432731) moiety have been synthesized and tested. nih.gov One such compound exhibited potent antimalarial activity with an IC50 value of 7.6 nM against P. falciparum and a selectivity index greater than 7300, indicating high specificity for the parasite over mammalian cells. nih.gov The mechanism is believed to involve the tricyclic phenoxazine moiety, which is a common feature in drugs that interact with parasitic targets. nih.gov
Antidiabetic Activity: Phenoxazine derivatives have also been investigated as potential agents for the management of type 2 diabetes. nih.gov One derivative, N-(4-hydroxyphenyl)-1-nitro-10H-phenoxazine-3-sulfonamide, displayed notable antidiabetic activity comparable to the established drug glibenclamide. nih.gov Its mechanism of action appears to involve stimulating the pancreas to produce more insulin (B600854), as evidenced by an observed increase in serum insulin levels, suggesting its potential as a novel insulin secretagogue. nih.gov Another compound, Ragaglitazar, which is a phenoxazine analogue of phenyl propanoic acid, has been identified as a dual agonist for peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism. nih.gov
| Activity | Derivative Class/Example | Key Findings | Proposed Mechanism |
|---|---|---|---|
| Antimalarial | Benzo[a]phenoxazine with 4-aminopyridine | IC50 of 7.6 nM against P. falciparum. nih.gov | Interaction with parasitic targets, facilitated by the tricyclic core. nih.gov |
| Antidiabetic | N-(4-hydroxyphenyl)-1-nitro-10H-phenoxazine-3-sulfonamide | Activity comparable to glibenclamide. nih.gov | Acts as an insulin secretagogue, increasing serum insulin levels. nih.gov |
| Antidiabetic | Ragaglitazar | Dual PPAR agonist. nih.gov | Modulation of genes involved in glucose and lipid metabolism. nih.gov |
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Investigations
Influence of the this compound Moiety on Biological Activity Profiles
The biological activities of this compound and its derivatives are intrinsically linked to the core tricyclic phenoxazine structure. This scaffold is not merely a passive carrier but an active pharmacophore that dictates the molecule's interaction with biological targets. The planar nature of the tricyclic system is believed to be crucial for its activity, potentially facilitating intercalation into DNA or binding to flat active sites of enzymes. nih.gov
The phenoxazine ring itself possesses unique electronic properties that contribute to its biological effects. The bridging oxygen atom can act as both a π-electron donor to stabilize resulting radicals and a σ-electron acceptor, a balance that underpins the scaffold's potent radical-trapping antioxidant activity. acs.orgnih.gov This antioxidant capability may contribute to the anti-inflammatory and cytoprotective effects observed in some derivatives. The nitrogen atom at the 10-position serves as a key point for substitution, allowing for the attachment of side chains, such as the acetic acid group, which can modulate solubility, cell permeability, and interaction with specific targets.
Correlating Substituent Effects on the Phenoxazine Scaffold with Efficacy and Selectivity
The modification of the phenoxazine scaffold with various substituents has a profound impact on the biological efficacy and selectivity of the resulting derivatives. Structure-activity relationship (SAR) studies have provided valuable insights into how these modifications can be tailored to enhance desired activities.
One of the most critical positions for modification is the N-10 atom. The nature of the substituent at this position significantly influences activity and toxicity.
Alkyl Chains: Derivatives with shorter alkyl chains (e.g., methyl, ethyl) at the N-10 position have been shown to exhibit good selectivity, higher anticancer activity, and lower toxicity. nih.gov As the length of the alkyl chain increases (e.g., propyl, butyl, pentyl, hexyl), both toxicity and selectivity can increase. nih.gov For instance, the ability of N-10 substituted phenoxazines to inhibit Akt phosphorylation in cancer cells follows the order: N10-hexyl > N10-pentyl > N10-butyl > N10-propyl, suggesting that increased lipophilicity enhances this specific activity. researchgate.net
Substitutions on the aromatic rings of the phenoxazine core also play a crucial role:
Halogenation: The introduction of a chlorine atom at the C-2 position has been found to confer higher potency in growth inhibition of cancer cells, indicating that electron-withdrawing groups at specific positions can enhance cytotoxic effects. researchgate.net
| Substitution Position | Substituent Type | Effect on Biological Activity |
|---|---|---|
| N-10 | Short alkyl chains (e.g., -CH₃, -C₂H₅) | Good selectivity, higher activity, less toxicity. nih.gov |
| Longer alkyl chains (e.g., -C₆H₁₃) | Increased potency for Akt inhibition, but also increased toxicity. researchgate.netnih.gov | |
| C-2 | Chlorine (-Cl) | Higher potency for growth inhibition. researchgate.net |
| Overall Scaffold | Increased Lipophilicity (log-P) | Optimal cytotoxicity observed at log-P ≈ 5.9. nih.gov |
| Higher Electron Negativity (χ) | Correlated with higher cytotoxicity. nih.gov |
Computational Approaches to SAR: Molecular Docking, Binding Affinity Prediction, and QSAR Models for Biological Targets
Computational methods are invaluable tools for elucidating the structure-activity relationships of phenoxazine derivatives, enabling the rational design of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For phenoxazine derivatives, QSAR studies have successfully linked physicochemical descriptors to their cytotoxic effects on cancer cells. nih.gov These models have identified parameters like electron affinity, absolute hardness (η), absolute electron negativity (χ), and the octanol-water partition coefficient (log-P) as key predictors of cytotoxicity. nih.gov The predictive power of these models allows for the virtual screening of new derivatives and the prioritization of candidates for synthesis and biological testing.
Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, providing insights into the mechanism of action at a molecular level. While direct docking studies on this compound are not widely reported, studies on structurally related molecules with known targets, such as COX-2, are informative. For example, docking studies of NSAIDs like naproxen (B1676952) (which contains an acetic acid moiety) into the COX-2 active site have identified key interacting amino acid residues. nih.govresearchgate.net These often include hydrogen bonding with residues like Tyr-385 and Ser-530, and hydrophobic interactions with residues such as Val-116, Leu-352, and Phe-518. nih.gov Such studies suggest that the acetic acid moiety of this compound would likely engage in similar critical hydrogen bonding interactions within the active sites of target enzymes, anchoring the molecule, while the phenoxazine scaffold engages in hydrophobic and π-π stacking interactions. These computational predictions help to rationalize the observed SAR and guide the design of new derivatives with improved binding affinity. rsc.org
Advanced Applications and Functional Materials Derived from Phenoxazine 10 Acetic Acid
Applications in Sensing and Probes
The inherent fluorescence of the phenoxazine (B87303) scaffold makes it an excellent building block for the design of chemosensors and molecular probes. By modifying the phenoxazine-10-acetic acid structure, researchers have developed sophisticated sensory materials capable of detecting a variety of analytes with high sensitivity and selectivity.
Development of Fluorescent Probes for Biological and Environmental Analytes
The development of fluorescent probes for detecting reactive oxygen species (ROS), hydrogen peroxide (H₂O₂), and metal ions is a critical area of research due to their importance in biological systems and environmental monitoring. Phenoxazine-based probes have emerged as powerful tools in this field, offering "turn-on" fluorescence responses that enhance signal-to-noise ratios.
Reactive Oxygen Species (ROS) and Hydrogen Peroxide (H₂O₂) Detection:
Derivatives of phenoxazine are utilized in the creation of fluorescent probes for ROS, which are implicated in numerous pathological conditions. nih.gov These probes often employ a reaction-based sensing mechanism. For instance, a common strategy involves the use of a boronate ester as a trigger. In the presence of H₂O₂, the boronate group is cleaved, leading to the release of the highly fluorescent phenoxazine derivative. This "turn-on" mechanism provides a distinct advantage over "turn-off" sensors, as it minimizes the chances of false positives from non-specific quenching. nih.gov
One notable example is the development of near-infrared (NIR) fluorescent probes based on a reduced phenazine (B1670421) core, a structurally related compound, for the detection of H₂O₂. google.com These probes exhibit a significant increase in fluorescence intensity upon reaction with H₂O₂, enabling the imaging of both exogenous and endogenous H₂O₂ in living cells. google.combnl.gov A metal-based fluorescent probe for H₂O₂, named MBFh1, incorporates an iron complex as a reaction site and a 3,7-dihydroxyphenoxazine derivative as the fluorescent reporter. This design allows for a rapid response to H₂O₂, facilitating the real-time monitoring of enzymatic H₂O₂ evolution. rsc.org
| Probe Type | Analyte | Sensing Mechanism | Key Features |
| Boronate-based Phenoxazine | H₂O₂ | Boronate cleavage releases fluorescent phenoxazine | "Turn-on" fluorescence, high selectivity researchgate.netresearchgate.net |
| Reduced Phenazine-based | H₂O₂ | Oxidation-triggered release of NIR fluorophore | Large Stokes shift, suitable for in-vivo imaging google.combnl.gov |
| Iron-complex with Dihydroxyphenoxazine | H₂O₂ | Intramolecular oxidation to fluorescent resorufin | Rapid response, suitable for enzymatic assays rsc.org |
Metal Ion Detection:
The overload of certain metal ions, such as copper (II) (Cu²⁺), is associated with various human diseases. Consequently, the development of selective probes for these ions is of high importance. A novel "turn-on" near-infrared (NIR) fluorescent probe, PZ-N, based on the phenoxazine scaffold, has been designed for the selective detection of Cu²⁺. nih.gov This probe reacts quickly with Cu²⁺, resulting in a strong fluorescent signal and a visible color change from colorless to blue. nih.gov The probe demonstrates excellent water solubility, high selectivity, and remarkable sensitivity, with a low limit of detection of 1.93 nM, making it suitable for detecting Cu²⁺ in living cells. nih.gov
Integration into Covalent Organic Frameworks (COFs) for Chemical Sensing and Recognition
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures that make them ideal platforms for chemical sensing. nih.gov By incorporating functional units like phenoxazine into the COF structure, it is possible to create materials with tailored sensing properties.
Phenoxazine-based COFs have been synthesized and utilized as turn-off fluorescent probes for the detection of trace amounts of water in organic solvents. researchgate.net These COFs, such as TFPB-DAPO-COF and TFPT-DAPO-COF, exhibit a characteristic intramolecular charge transfer (ICT) effect. In the presence of water molecules in aprotic solvents, hydrogen bonds form between the water and the COF, which weakens the ICT effect. This interaction leads to a proportional decrease in the fluorescence intensity, allowing for the quantification of water content. researchgate.net Notably, TFPT-DAPO-COF demonstrates a rapid and highly selective response to water in tetrahydrofuran, with a low detection limit of 0.0656% v/v. researchgate.net
Role in Organic Electronics and Optoelectronic Devices
The electron-donating nature and rigid planar structure of the phenoxazine core make it a valuable component in organic electronic and optoelectronic devices. nih.gov Derivatives of this compound are being explored for their potential to enhance the performance and efficiency of solar cells, light-emitting diodes, and transistors.
Application as Sensitizers in Dye-Sensitized Solar Cells (DSSCs)
In the quest for efficient and cost-effective solar energy conversion, dye-sensitized solar cells (DSSCs) have emerged as a promising technology. The performance of DSSCs is heavily reliant on the sensitizer (B1316253) dye, which is responsible for light absorption and electron injection. Phenoxazine-based organic dyes have shown significant potential as metal-free sensitizers in DSSCs. rsc.org
The phenoxazine moiety serves as a potent electron donor in the typical donor-π-acceptor (D-π-A) structure of these dyes. The acetic acid group can be readily converted into a suitable anchoring group, such as a cyanoacrylic acid, to ensure strong adsorption onto the titanium dioxide (TiO₂) photoanode. The flexibility in modifying the phenoxazine structure allows for the tuning of the dye's optical and electrochemical properties to optimize light harvesting and charge transfer processes. Studies have shown that phenoxazine-based dyes can achieve high power conversion efficiencies, in some cases surpassing those of traditional ruthenium-based sensitizers. rsc.org
Use in Organic Light-Emitting Diodes (OLEDs) and Thin Film Transistors
The electroluminescent properties of phenoxazine derivatives have led to their investigation for use in organic light-emitting diodes (OLEDs). nih.gov These compounds can function in various roles within the OLED architecture, including as emitters, host materials, and hole-transporting layers. nih.gov
Phenoxazine derivatives have been developed as deep-blue fluorescent emitters, addressing a critical need in the development of full-color displays. Furthermore, their electron-donating character makes them suitable as hole-transporting and hole-injection materials. In the realm of advanced OLED technologies, phenoxazine derivatives are being incorporated into thermally activated delayed fluorescence (TADF) emitters. bnl.gov The design of these molecules with a twisted donor-acceptor architecture facilitates efficient reverse intersystem crossing, leading to nearly 100% internal quantum efficiency.
While direct applications of this compound in thin-film transistors are less documented, the semiconducting properties of phenoxazine-based conjugated polymers suggest their potential in this area. The ability to form thin films and their favorable charge transport characteristics make them promising candidates for the active layer in organic thin-film transistors (OTFTs). For instance, carbazoledioxazine derivatives, which share structural similarities with phenoxazine, have been shown to exhibit good charge transport characteristics in TFTs.
| Device | Role of Phenoxazine Derivative | Key Advantages |
| OLEDs | Blue Emitter, Hole-Transport Material, TADF Emitter | High efficiency, deep-blue emission, good color purity bnl.gov |
| Thin-Film Transistors | Active Semiconductor Layer | Good film-forming properties, potential for high charge carrier mobility |
Exploration in Photoredox Catalysis and Spintronic Materials
The redox activity of the phenoxazine core has opened up avenues for its use in photoredox catalysis. nih.gov Organic photoredox catalysts are a sustainable alternative to traditional metal-based catalysts and have found applications in a variety of chemical transformations.
Photoredox Catalysis:
Phenoxazine derivatives can act as potent photoredox catalysts, particularly in organocatalyzed atom transfer radical polymerization (O-ATRP). Upon photoexcitation, these molecules can engage in electron transfer processes to initiate and control polymerization reactions. The stability and reactivity of the radical cations formed from phenoxazine catalysts have been studied to understand their role in the deactivation steps of O-ATRP, which is crucial for achieving well-controlled polymerizations. The tunability of the photophysical and electrochemical properties of phenoxazine derivatives through synthetic modifications allows for the design of catalysts with tailored reactivity for specific applications.
Spintronic Materials:
The field of spintronics, which utilizes the spin of electrons in addition to their charge, offers the potential for new types of electronic devices. The development of organic spintronic materials is an emerging area of research. The redox-active nature of phenoxazine and its ability to form stable radical cations make it an interesting candidate for spintronic applications. researchgate.net Researchers have synthesized paramagnetic molecules by incorporating nitronyl nitroxide (NN) and iminonitroxide (IN) radicals into the phenoxazine framework. researchgate.net Upon oxidation, these molecules form diradical cations, which are essential for studying intramolecular spin-polarized flow and modulating the magnetic properties of the material. researchgate.net
Electrochemical Applications Beyond Redox Indicators
The phenoxazine scaffold, particularly when functionalized with groups like acetic acid to form this compound and its analogs, serves as a versatile platform for advanced electrochemical applications. The inherent redox activity of the phenoxazine ring system, combined with the tunability offered by N-10 substitution, allows for the development of sophisticated functional materials for energy storage and sensing.
Potential in Aqueous Flow Batteries
Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage, and phenoxazine derivatives have emerged as significant candidates for redox-active materials, particularly as catholytes (positive electrolytes) and anolytes (negative electrolytes). iu.eduresearchgate.netmdpi.com The core phenoxazine structure can be synthetically modified to enhance crucial parameters like water solubility, redox potential, and chemical stability. repec.org
Research has demonstrated that strategic molecular engineering of the phenoxazine core can lead to materials with high performance. For instance, a highly soluble phenoxazine molecule has been examined that exhibits a redox potential of 0.48 V vs. Ag/AgCl. iu.edu While this specific molecule showed capacity fade, it highlighted the potential and challenges in designing stable phenoxazine catholytes. iu.edu Another water-soluble phenoxazine compound, methyl celestine blue (mCB), has been studied for its relatively high redox potential and reversible redox chemistry in aqueous solutions, showing full capacity retention in a symmetrical cell over 55 charge-discharge cycles. researchgate.netnih.gov
On the anolyte side, functionalized phenazines have also shown exceptional promise. By strategically modifying the phenoxazine structure, researchers have achieved solubilities as high as 1.8 M and shifted redox potentials by over 400 mV. repec.org An AORFB using the phenazine derivative 7,8-dihydroxyphenazine-2-sulfonic acid as the anolyte exhibited a high operating voltage of 1.4 V and a remarkable capacity retention of 99.98% per cycle over 500 cycles. repec.org Similarly, a phenazine derivative, 4,4′-(phenazine-2,3-diylbis(oxy))dibutyric acid (2,3-O-DBAP), was designed as a highly stable anolyte with a low redox potential of -0.699 V vs SHE. figshare.com A flow cell using this anolyte paired with ferrocyanide demonstrated a long lifespan of 62 days with a low capacity fade rate of 0.0127%. figshare.com
Further studies on O-alkyl-carboxylate-functionalized derivatives of 2,3-dihydroxyphenazine, such as phenazine-(2,3-diyl) dioxy dibutyric acid (DBEP), have also yielded impressive results. acs.org An alkaline AORFB based on the DBEP negolyte and a potassium ferrocyanide posolyte delivered a high open-circuit voltage of 1.17 V and high capacity retention of 99.997% per cycle for over 1000 cycles. acs.org These results underscore the importance of molecular design in creating stable and efficient phenoxazine-based materials for next-generation aqueous flow batteries. figshare.comacs.org
Table 1: Performance of Various Phenoxazine Derivatives in Aqueous Redox Flow Batteries
| Phenoxazine Derivative | Role | Key Performance Metrics |
|---|
Design of Electrochemical Sensors
The unique redox and chromatic properties of phenoxazine dyes and their polymers make them highly suitable for applications in electrochemical sensors and biosensors. researchgate.nettandfonline.com They are increasingly used as redox mediators, which facilitate electron transfer between an analyte and the electrode surface. researchgate.net This electrocatalytic effect can lower the overpotential required for detecting important analytes, thereby increasing the sensitivity and lowering the detection limit of the sensor. researchgate.nettandfonline.com
The versatility of the phenoxazine structure allows for the design of sensors for a wide range of targets. For example, a phenoxazine-based fluorescence chemosensor has been developed for the selective detection of cyanide (CN⁻) ions. researchgate.net This sensor demonstrated a "turn-on" fluorescence response specifically in the presence of cyanide over other competing anions. researchgate.net The mechanism involves the interaction between the cyanide ion and an imine carbon on the sensor molecule, which was confirmed by ¹H-NMR titration. researchgate.net
Furthermore, N-substituted phenoxazine derivatives, such as 3-(10H-phenoxazin-10-yl)propionic acid (PPA), which is structurally similar to this compound, have been synthesized and evaluated for their electrochemical and spectral properties as potential labels for biomolecules. researchgate.net The radical cation of PPA has been effectively used as an electron acceptor for the reduced form of enzymes, enabling the study of dehydrogenase carbohydrate specificity. researchgate.net The ability to modify the phenoxazine core, for instance by creating polymers like poly(neutral red), allows for the development of sensors with tailored selectivity for specific ions, such as citrate. The properties of phenoxazine-based mediators can be further enhanced by combining them with nanomaterials like carbon nanotubes. researchgate.nettandfonline.com
Table 2: Example of a Phenoxazine-Based Electrochemical Sensor
| Sensor Type | Target Analyte | Key Performance Metrics |
|---|
Future Research Directions and Translational Perspectives for Phenoxazine 10 Acetic Acid Research
Rational Design and Synthesis of Next-Generation Phenoxazine-10-acetic acid Derivatives with Enhanced Potency and Specificity
The rational design of next-generation derivatives of this compound is centered on strategic chemical modifications to optimize therapeutic efficacy. The core principle involves establishing a clear structure-activity relationship (SAR), which links specific structural features to biological potency and selectivity. Future work will likely focus on modifying two primary regions of the parent molecule: the N-10 acetic acid side chain and the tricyclic phenoxazine (B87303) core.
Modifications to the acetic acid moiety could include esterification, amidation, or replacement with bioisosteres to alter pharmacokinetic properties like solubility and membrane permeability. The synthesis of new 10-amido phenoxazine derivatives, for example, has been achieved through multi-step reactions starting with the parent phenoxazine. A general approach involves reacting phenoxazine with sodium nitrite, followed by reduction with zinc in acetic acid to produce 10-amino phenoxazine, which can then be condensed with various acyl chlorides.
Systematic substitution on the aromatic rings of the phenoxazine nucleus is another critical strategy. Introducing electron-withdrawing or electron-donating groups can significantly modulate the electronic properties of the molecule, influencing its interaction with biological targets. Research on related N-substituted phenoxazines has demonstrated that such modifications can yield potent and selective antagonists for targets like the P2X4 receptor, which is implicated in neuropathic pain. For instance, the introduction of a benzyloxycarbonyl group at the N-10 position resulted in a highly potent antagonist.
The following table summarizes key derivatives of the broader phenoxazine class and their observed activities, providing a blueprint for future design based on the this compound scaffold.
| Derivative Name | Modification | Target/Activity | Potency (IC₅₀) | Citation |
| N-(benzyloxycarbonyl)phenoxazine (PSB-12054) | N-substitution with benzyloxycarbonyl group | P2X4 receptor antagonist | 0.189 µM | |
| N-(p-Methylphenylsulfonyl)phenoxazine (PSB-12062) | N-substitution with p-methylphenylsulfonyl group | Selective P2X4 receptor antagonist | 0.928-1.76 µM | |
| 2-Amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one | Multiple substitutions on the phenoxazine core | Antiproliferative activity | 81 µM |
Future synthetic efforts will leverage efficient, high-yield protocols, potentially including one-pot synthesis methods and green chemistry approaches like ultrasound irradiation, to rapidly generate diverse libraries of this compound analogs for biological screening.
Unveiling Novel Biological Mechanisms and Identifying Undiscovered Therapeutic Targets (preclinical)
While the phenoxazine scaffold is associated with a wide array of biological activities, the specific mechanisms of action for many derivatives, including this compound, remain partially understood. Preclinical research is crucial for elucidating these mechanisms and identifying new therapeutic opportunities. Phenoxazine derivatives have shown potential as anticancer, anti-inflammatory, antiviral, and antiprotozoal agents.
A significant area for future investigation is the anti-cancer potential of this compound derivatives. Some phenoxazines induce apoptosis (programmed cell death) in various cancer cell lines, making this a key mechanism to explore. Further studies could investigate whether these compounds activate specific caspase pathways or induce cell death through alternative routes like autophagy, particularly in apoptosis-resistant cancers.
Another promising avenue is in neurodegenerative diseases and pain management. The discovery of N-substituted phenoxazines as potent P2X4 receptor antagonists highlights a potential therapeutic target for neuropathic pain. Future preclinical studies should assess whether novel this compound derivatives can modulate this and other neuronal targets with high selectivity.
The anti-inflammatory properties of related compounds also warrant deeper investigation. For example, phenoxyacetic acid derivatives have been explored as selective COX-2 inhibitors, which are crucial for reducing inflammation. Preclinical models can be used to determine if this compound analogs can similarly inhibit COX-2 and reduce levels of inflammatory mediators like TNF-α and prostaglandins.
| Potential Therapeutic Area | Known Mechanism/Target for Phenoxazine Class | Future Preclinical Research Focus for this compound | Citation |
| Oncology | Induction of apoptosis in neoplastic cells | Investigate caspase-dependent and independent pathways; screen against diverse cancer cell lines. | |
| Neuropathic Pain | Allosteric antagonism of P2X4 receptors | Evaluate derivatives for P2X4 antagonism and efficacy in preclinical pain models. | |
| Inflammation | Inhibition of COX-2 enzymatic activity | Assess selective COX-2 inhibition and downstream effects on prostaglandins. | |
| Infectious Diseases | Antiprotozoal activity against Leishmania major | Screen derivatives for activity against various pathogens, including drug-resistant strains. |
Advances in Computational Modeling and Predictive Analytics for this compound Chemistry
Computational modeling and predictive analytics are indispensable tools for accelerating the drug discovery process. For this compound, these methods can guide the rational design of new derivatives by predicting their biological activity and physicochemical properties before their costly and time-consuming synthesis. Quantitative Structure-Activity Relationship (QSAR) studies are central to this approach.
2D-QSAR and 3D-QSAR models establish mathematical relationships between the structural features of a series of compounds and their biological activities. For instance, a QSAR study on fluphenazine (B1673473) analogues successfully generated statistically significant models that could predict pro-apoptotic activity based on chemical structure. Applying this to this compound would involve synthesizing a training set of derivatives, evaluating their biological activity, and then using computational software to build predictive models. These models can then be used to screen virtual libraries of thousands of potential structures to identify the most promising candidates for synthesis.
Key molecular descriptors used in these models often include:
Topological Polar Surface Area (TPSA): Relates to a molecule's polarity and ability to permeate cell membranes.
Log P (Octanol-Water Partition Coefficient): Measures lipophilicity, which affects absorption and distribution.
Molecular Weight (MW): A fundamental property influencing pharmacokinetics.
Quantum Chemical Descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to the molecule's reactivity.
The table below lists common physicochemical descriptors that would be critical in building QSAR models for this compound derivatives, based on studies of similar scaffolds.
| Descriptor Type | Example Descriptor | Predicted Property | Citation |
| Physicochemical | Log P (o/w) | Lipophilicity, Absorption | |
| Electronic | Polarizability (α) | Molecular interaction potential | |
| Topological | Topological Polar Surface Area (TPSA) | Membrane permeability, Bioavailability | |
| Constitutional | Molecular Weight (MW) | Size, Diffusion |
Molecular docking studies represent another powerful computational tool. This technique predicts how a ligand (the phenoxazine derivative) binds to the active site of a target protein. By visualizing these interactions, chemists can design modifications to improve binding affinity and selectivity, as has been done for 1,3-benzoxazine derivatives.
Interdisciplinary Approaches to Leverage this compound in Multifunctional Materials and Biotechnological Applications
The unique electronic and photophysical properties of the phenoxazine core open up applications beyond medicine, particularly in materials science and biotechnology. Its strong electron-donating nature makes it an excellent building block for functional materials used in electronics and sensing. Interdisciplinary collaboration is key to unlocking this potential for this compound.
One major area of interest is in the development of electrochemical sensors and biosensors . The phenoxazine moiety can be incorporated into electrode materials to facilitate the detection of specific biomolecules. The acetic acid group on this compound provides a convenient chemical handle for covalently attaching the molecule to sensor surfaces or for linking it to biological recognition elements like enzymes or antibodies. Such sensors could be designed for applications in medical diagnostics (e.g., detecting glucose or dopamine) or environmental monitoring.
In the field of optoelectronics , phenoxazine derivatives are being explored for use in organic light-emitting diodes (OLEDs) and as sensitizers in dye-sensitized solar cells (DSSCs). The specific substitutions on the phenoxazine ring can tune the compound's fluorescence and redox properties. Future research could involve synthesizing polymers incorporating the this compound unit to create new materials with tailored light-emitting or photovoltaic characteristics.
Another application is in photoredox catalysis , where phenoxazine derivatives can act as catalysts that are activated by light to drive chemical reactions. This has implications for developing more sustainable and efficient "green" chemical synthesis methods.
| Application Area | Role of this compound | Required Modifications/Integration | Citation |
| Biosensors | Core redox-active component | Covalent attachment to electrode surfaces via the acetic acid group. | |
| Organic Electronics (OLEDs) | Electron-donating, light-emitting unit | Polymerization or incorporation into host materials for thin-film devices. | |
| Photoredox Catalysis | Light-activated catalyst | Functionalization to enhance solubility and stability in reaction media. | |
| Fluorescent Probes | Fluorescent core for imaging | Attachment of targeting moieties to the acetic acid group for specific cellular staining. |
By fostering collaborations between chemists, biologists, materials scientists, and engineers, the unique properties of this compound can be harnessed to create a new generation of smart materials and advanced biotechnological tools.
Q & A
Q. What are the established synthetic routes for Phenoxazine-10-acetic acid, and how can reaction conditions be optimized for reproducibility?
this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a base-mediated hydrolysis of intermediates (e.g., ethyl esters) in ethanol/water mixtures under reflux is a common method. Optimization involves adjusting reaction time, temperature (e.g., 25°C for 12 hours), and stoichiometry of reagents like potassium hydroxide . TLC monitoring ensures reaction completion, while recrystallization (e.g., using ethyl acetate) purifies the final product. Researchers should document pH adjustments during acidification to avoid impurities .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for purity and structural confirmation. NMR (¹H and ¹³C) identifies functional groups (e.g., acetic acid moiety), while HPLC quantifies impurities. Researchers must report solvent systems, retention times, and calibration standards to ensure reproducibility . For novel derivatives, mass spectrometry (MS) and IR spectroscopy further validate molecular weight and bond vibrations .
Q. How does this compound behave under varying pH and temperature conditions in vitro?
Stability studies require controlled buffer systems (e.g., phosphate-buffered saline at pH 4–9) and temperature gradients (e.g., 4°C, 25°C, 37°C). UV-Vis spectroscopy tracks degradation kinetics, while LC-MS identifies breakdown products. Researchers should report deviations from standard conditions and justify statistical models (e.g., Arrhenius plots) for shelf-life predictions .
Advanced Research Questions
Q. What computational strategies are effective in modeling the electron-transfer mechanisms of this compound in redox-active systems?
Density functional theory (DFT) simulations predict redox potentials and electron-density distributions. Researchers should use software like Gaussian or ORCA, specifying basis sets (e.g., B3LYP/6-31G*) and solvent models. Validation requires comparing computational results with experimental cyclic voltammetry data .
Q. How can contradictory data on the antioxidant efficacy of this compound be resolved across different experimental models?
Discrepancies often arise from assay choice (e.g., DPPH vs. ABTS assays) or cellular vs. cell-free systems. Researchers must standardize protocols (e.g., ROS quantification via fluorescence probes) and account for interference factors (e.g., solvent polarity, oxygen levels). Meta-analyses of published datasets using tools like PRISMA can identify confounding variables .
Q. What in vivo pharmacokinetic challenges are associated with this compound, and how can formulation strategies address them?
Poor bioavailability may stem from rapid renal clearance or metabolic instability. Strategies include prodrug design (e.g., esterification of the acetic acid group) or nanoparticle encapsulation. Pharmacokinetic studies in rodent models should measure plasma half-life, Cmax, and tissue distribution via LC-MS/MS. Ethical approval and dose-ranging trials are mandatory .
Q. How do structural modifications of this compound influence its binding affinity to target enzymes like NADPH oxidases?
Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., halogenated or alkylated derivatives) and testing inhibition kinetics. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants (Kd). Researchers must correlate steric/electronic effects (via Hammett plots) with activity trends .
Methodological Frameworks
- Experimental Design : Use factorial designs to evaluate multiple variables (e.g., solvent, catalyst) in synthesis. For bioactivity assays, include positive/negative controls and triplicate measurements .
- Data Presentation : Follow IMRaD structure for manuscripts. Raw data (e.g., NMR spectra) should be archived as supplementary material, while tables summarize key results (e.g., IC50 values) .
- Ethical Compliance : Adhere to FAIR principles for data sharing and declare conflicts of interest. For animal studies, follow ARRIVE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
